![molecular formula C14H9N3O3S2 B15111960 [(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that features a quinoxaline moiety fused with a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of quinoxaline derivatives with thiazolidine-2,4-dione under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating inflammatory diseases and certain types of cancer.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound can modulate various cellular pathways, leading to effects such as reduced inflammation and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Thiazolidine derivatives: Compounds with the thiazolidine ring also show comparable chemical reactivity and applications.
Uniqueness
[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to its combined quinoxaline and thiazolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .
Biological Activity
[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative notable for its structural complexity, which includes a quinoxaline moiety and a thioxo group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is C19H12N4O3S, and it features a thiazolidine ring that is known for its diverse biological significance. The unique combination of functional groups contributes to its potential pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C19H12N4O3S |
Molecular Weight | 408.5 g/mol |
Structure Type | Thiazolidinone |
Primary Biological Activity | Antimicrobial, Anticancer |
1. Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. In studies, derivatives of thiazolidinones have shown effectiveness against various bacterial and fungal strains. For instance, certain derivatives were evaluated for their antifungal activity against Candida species, with some showing promising results in inhibiting growth at concentrations below 500 µg/mL .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. Notably, it induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of thiazolidinone derivatives on K562 and HeLa cancer cell lines, revealing IC50 values ranging from 8.5 µM to 15.1 µM, indicating strong selective cytotoxicity towards malignant cells compared to normal human fibroblasts .
3. Enzyme Inhibition
The compound has been shown to act as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. In comparative studies with epalrestat (a known ALR2 inhibitor), certain derivatives exhibited submicromolar IC50 values, highlighting their potential as therapeutic agents for diabetes-related conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the thiazolidinone framework can enhance biological activity. For instance, the incorporation of different substituents on the quinoxaline moiety may influence binding affinity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C14H9N3O3S2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H9N3O3S2/c18-11(19)7-17-13(20)10(22-14(17)21)6-8-2-1-3-9-12(8)16-5-4-15-9/h1-6H,7H2,(H,18,19)/b10-6- |
InChI Key |
OQAUJSHMBYTJQC-POHAHGRESA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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